2-cyclohexylbenzoic Acid
Overview
Description
2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 . It is a derivative of benzoic acid where a cyclohexyl group is attached to the second carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-cyclohexylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a cyclohexyl group . The molecular weight is 204.265 Da .Physical And Chemical Properties Analysis
2-Cyclohexylbenzoic acid has a molecular weight of 204.26500, a density of 1.115g/cm3, a boiling point of 332.4ºC at 760mmHg, and a melting point of 103-105ºC .Scientific Research Applications
Sulfhydryl Group Determination
Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, beneficial for biological materials research (Ellman, 1959).
Synthesis and Biocidal Activity
Vieira et al. (2010) synthesized new organotin complexes of 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz), demonstrating significant antifungal and cytotoxicity properties (Vieira et al., 2010).
Photocatalysis in Cycloadditions
Jiang et al. (2019) utilized 4-vinylbenzoic acid derivatives in quantum dot photocatalyzed [2+2] cycloadditions, achieving high diastereo- and regioselectivity, crucial for bioactive molecule synthesis (Jiang et al., 2019).
Solubility and Antimicrobial Activity
Matsuda et al. (1993) studied p-hydroxybenzoic acid esters' solubility and antimicrobial activity, providing insights for liquid formulation preservation (Matsuda et al., 1993).
Benzimidazoles Synthesis in Water
Dudd et al. (2003) optimized the synthesis of benzimidazoles in high-temperature water, a significant advancement in green chemistry (Dudd et al., 2003).
Functionalized Cyclohexadiene-Trans-Diols
Franke et al. (2001) reported the synthesis of functionalized cyclohexadiene-trans-diols using Escherichia coli, vital for natural product and pharmacologically active substance syntheses (Franke et al., 2001).
N-Heterocyclic Carbene Precursors
Tudose et al. (2006) studied imidazol(in)ium-2-carboxylates as NHC precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation, contributing to catalytic chemistry (Tudose et al., 2006).
Dearomatization of Phenols and Anilines
Quideau et al. (2005) demonstrated the oxidative dearomatization of phenols and anilines, leading to novel derivatives for pharmaceutical applications (Quideau et al., 2005).
Cyclo-oxygenase Inactivation Prevention
Rotilio et al. (1984) explored 2-hydroxybenzoic acid analogs in preventing cyclo-oxygenase inactivation, aiding in understanding NSAID mechanisms (Rotilio et al., 1984).
2-Vinylbenzoic Acids Synthesis
Ram et al. (2020) discovered a palladium-catalyzed deoxygenative approach for generating 2-vinylbenzoic acids, important in polymer chemistry and bioactive molecule synthesis (Ram et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTFZNPTAJIXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427257 | |
Record name | 2-cyclohexylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylbenzoic Acid | |
CAS RN |
97023-48-8 | |
Record name | 2-cyclohexylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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